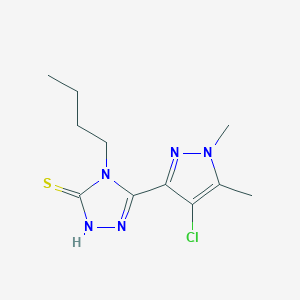![molecular formula C14H13F3N2O2S2 B280012 Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate, commonly known as ETP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. ETP is a member of the pyrimidine-based thienylsulfanyl compounds, which have been shown to exhibit potent antitumor, antiviral, and antibacterial activities.
Mécanisme D'action
The mechanism of action of ETP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA replication and cell division. ETP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects
ETP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ETP can induce apoptosis, or programmed cell death, in cancer cells. ETP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, ETP has been shown to modulate the expression of key genes involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETP is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, there are also some limitations to using ETP in lab experiments. For example, ETP is highly reactive and can undergo rapid hydrolysis in aqueous solutions, which can complicate its use in cell-based assays. In addition, ETP has been shown to exhibit some toxicity towards normal cells, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on ETP. One area of interest is the development of more stable analogs of ETP that can be used in cell-based assays. Another area of interest is the investigation of the potential use of ETP in combination with other cancer therapeutics to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of ETP and to identify the specific molecular targets that it interacts with.
Méthodes De Synthèse
The synthesis of ETP involves the reaction of 2-thienyl isocyanate with 4,6-dichloro-2-(trifluoromethyl)pyrimidine in the presence of a base, followed by the addition of ethyl mercaptoacetate. The resulting product is then purified through column chromatography to obtain ETP in high yield and purity.
Applications De Recherche Scientifique
ETP has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. ETP has also been shown to possess antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Formule moléculaire |
C14H13F3N2O2S2 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
ethyl 3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
InChI |
InChI=1S/C14H13F3N2O2S2/c1-2-21-12(20)5-7-23-13-18-9(10-4-3-6-22-10)8-11(19-13)14(15,16)17/h3-4,6,8H,2,5,7H2,1H3 |
Clé InChI |
HFLYAVURUOTEDT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
SMILES canonique |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
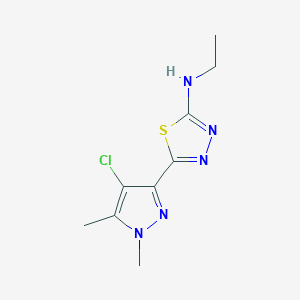
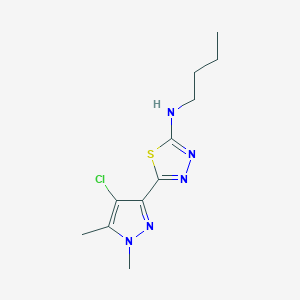
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
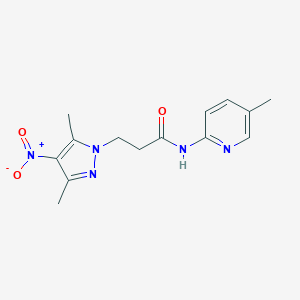

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
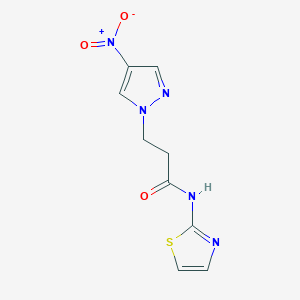
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
